molecular formula C11H14BrNO B6208338 N-(4-bromophenyl)-N,2-dimethylpropanamide CAS No. 911228-68-7

N-(4-bromophenyl)-N,2-dimethylpropanamide

Cat. No.: B6208338
CAS No.: 911228-68-7
M. Wt: 256.14 g/mol
InChI Key: XRTMTDWGDVQMPO-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-N,2-dimethylpropanamide is a specific derivative of the N-aryl amide family. Its molecular architecture is characterized by a propanamide group that is N-substituted with both a methyl group and a 4-bromophenyl group. This substitution pattern classifies it as a tertiary amide, a feature that distinguishes its chemical properties from those of primary and secondary amides.

The amide functional group is one of the most fundamental and prevalent linkages in organic chemistry and biochemistry. N-aryl amides, or anilides, are a specific class of amides where the nitrogen atom is directly attached to an aromatic ring. These compounds are widespread as synthetic intermediates, natural products, and pharmaceuticals acs.org. The properties of the amide bond are heavily influenced by resonance, which involves the delocalization of the nitrogen's lone pair of electrons into the carbonyl group. This resonance imparts significant double-bond character to the C-N bond, resulting in a planar geometry and restricted rotation.

In this compound, the nitrogen atom is bonded to a methyl group in addition to the aryl and acyl groups, making it a tertiary amide. Unlike primary and secondary amides, tertiary amides lack an N-H bond and therefore cannot act as hydrogen bond donors. This structural feature significantly impacts its physical properties, such as boiling point and solubility, as well as its reactivity.

The presence of a bromine atom on the phenyl ring places the compound in the category of halogenated organic compounds. Halogenated aromatics are crucial building blocks in organic synthesis, largely due to their ability to participate in a wide variety of cross-coupling reactions researchgate.net. The bromine atom in the para position of the phenyl ring acts as an effective leaving group in metal-catalyzed reactions, such as the Suzuki, Heck, and Buchwald-Hartwig couplings. This functionality allows the 4-bromophenyl moiety to serve as a versatile handle for the construction of more complex molecular architectures.

The synthesis of N-aryl amides is a foundational transformation in organic chemistry. Historically, one of the most common methods for preparing the analogous secondary amides (those lacking the N-methyl group) is the Schotten-Baumann reaction. This method typically involves the acylation of an aniline (B41778), such as 4-bromoaniline (B143363), with an acyl chloride, like isobutyryl chloride, in the presence of a base chemchart.com. Numerous variations and improvements on this classic reaction have been developed over the past century.

The development of methods to synthesize tertiary amides like this compound followed the establishment of reliable secondary amide syntheses. A common strategy to produce such compounds is the N-alkylation of a pre-formed secondary amide. For instance, a secondary amide like N-(4-bromophenyl)-2-methylpropanamide could be deprotonated with a suitable base to form an amidate anion, which then reacts with a methylating agent. More recently, methods using safe and easy-to-handle solid methylating agents, such as quaternary ammonium salts, have been developed for the monoselective N-methylation of secondary amides, offering high yields and functional group tolerance nih.govorganic-chemistry.org.

Alternative modern approaches to N-aryl amide synthesis have also emerged, including Umpolung Amide Synthesis (UmAS), which avoids the traditional paradigm of reacting an electrophilic acyl donor with a nucleophilic amine nih.govresearchgate.netnih.gov. These advanced methods highlight the ongoing evolution of amide bond formation in chemical synthesis.

Table 1: Selected Historical and Modern Methods for N-Aryl Amide Synthesis
MethodReactantsKey FeaturesReference
Schotten-Baumann ReactionAniline + Acyl ChlorideClassic method, often uses aqueous base. Primarily for primary/secondary amides. chemchart.com
N-Alkylation of Secondary AmidesSecondary Amide + Alkylating AgentTwo-step route to tertiary amides. Requires a base. nih.govorganic-chemistry.org
Coupling Reagent-Mediated AmidationCarboxylic Acid + AmineUses reagents like DCC or HOBt to activate the carboxylic acid. acs.org
Umpolung Amide Synthesis (UmAS)α-Halonitroalkane + N-Aryl HydroxylamineModern approach that avoids epimerization-prone intermediates. nih.govnih.gov
Metal-Catalyzed Cross-CouplingAryl Halide + AmideForms the N-Aryl bond directly. acs.org

The structural components of this compound make its core moiety a valuable tool in advanced chemical research, particularly in medicinal chemistry and materials science.

The N-(4-bromophenyl) group is a particularly significant structural motif. The bromine atom serves as a key functional handle for post-synthetic modification. Through palladium-catalyzed cross-coupling reactions, the bromine can be replaced with a wide variety of aryl, heteroaryl, alkyl, or other functional groups researchgate.net. This synthetic flexibility allows chemists to use compounds containing this moiety as intermediates to build libraries of complex molecules for drug discovery or materials development. For example, researchers have synthesized functionalized N-(4-bromophenyl)furan-2-carboxamides via Suzuki-Miyaura cross-coupling to explore their antibacterial activities nih.gov. Similarly, other N-(4-bromophenyl) amide derivatives have been investigated as potential antimicrobial and antiproliferative agents researchgate.net.

The table below presents calculated physical properties for N-(4-bromophenyl)-2,2-dimethylpropanamide, a structurally analogous secondary amide, which provides an estimation of the physicochemical space occupied by this class of molecules.

Table 2: Calculated Physical Properties for the Analogous Compound N-(4-bromophenyl)-2,2-dimethylpropanamide (CAS 24109-06-6)
PropertyValueSource
Molecular Weight256.14 g/mol chemeo.com
Molecular FormulaC11H14BrNO chemeo.com
logPoct/wat (Octanol/Water Partition Coefficient)3.434 chemeo.com
Enthalpy of Vaporization (ΔvapH°)61.34 kJ/mol chemeo.com
Boiling Point (Tboil)622.68 K (349.53 °C) chemeo.com
Melting Point (Tfus)416.32 K (143.17 °C) chemeo.com

Note: The data in Table 2 are for a related secondary amide and are provided for contextual purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

911228-68-7

Molecular Formula

C11H14BrNO

Molecular Weight

256.14 g/mol

IUPAC Name

N-(4-bromophenyl)-N,2-dimethylpropanamide

InChI

InChI=1S/C11H14BrNO/c1-8(2)11(14)13(3)10-6-4-9(12)5-7-10/h4-8H,1-3H3

InChI Key

XRTMTDWGDVQMPO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)N(C)C1=CC=C(C=C1)Br

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of N 4 Bromophenyl N,2 Dimethylpropanamide

Established Synthetic Routes and Mechanistic Pathways

The most conventional and established method for synthesizing N-(4-bromophenyl)-N,2-dimethylpropanamide involves the formation of an amide bond between an appropriate aniline (B41778) derivative and a carboxylic acid derivative.

Amidation Reactions and Optimized Conditions

The primary route for the synthesis of this compound is the acylation of N-methyl-4-bromoaniline with an activated form of 2-methylpropanoic acid. The most common method is the Schotten-Baumann reaction, which typically involves the use of an acyl chloride, in this case, 2-methylpropanoyl chloride (isobutyryl chloride), in the presence of a base.

The reaction proceeds via nucleophilic acyl substitution. The nitrogen atom of N-methyl-4-bromoaniline attacks the electrophilic carbonyl carbon of 2-methylpropanoyl chloride. This is followed by the elimination of the chloride leaving group to form the tertiary amide. A base, such as pyridine (B92270) or triethylamine, is typically added to neutralize the hydrochloric acid byproduct, driving the reaction to completion. The reaction is often carried out in an inert aprotic solvent like dichloromethane (B109758) (DCM) or diethyl ether at room temperature. chemicalbook.com

Alternatively, direct amidation between N-methyl-4-bromoaniline and 2-methylpropanoic acid can be achieved using coupling agents. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. catalyticamidation.info

Role of Precursors and Reagents in Compound Formation

The selection of precursors and reagents is critical for the successful synthesis of this compound.

N-methyl-4-bromoaniline: This secondary aniline serves as the nucleophilic component. The methyl group on the nitrogen atom leads to the formation of a tertiary amide. The bromo-substituent at the para-position is generally unreactive under standard amidation conditions but serves as a crucial handle for post-synthetic modifications.

2-Methylpropanoic Acid Derivatives: The acylating agent provides the carbonyl group and the isopropyl substituent. 2-Methylpropanoyl chloride is highly reactive and often used for efficient, high-yield reactions. chemicalbook.com Alternatively, 2-methylpropanoic anhydride (B1165640) can be used. For direct amide coupling, 2-methylpropanoic acid itself is used in conjunction with an activating agent. catalyticamidation.info

Base/Catalyst: In acylation reactions with acyl chlorides, a stoichiometric amount of a non-nucleophilic base is required to scavenge the acid produced. In catalytic direct amidations, various catalysts, such as boronic acids, can be employed to facilitate the dehydration process. catalyticamidation.info

Table 1: Precursors and Reagents for Established Synthesis

RoleCompound NameFormulaFunction
NucleophileN-methyl-4-bromoanilineC₇H₈BrNProvides the N-(4-bromophenyl)-N-methyl moiety
Acylating Agent2-Methylpropanoyl chlorideC₄H₇ClOProvides the 2-methylpropanoyl moiety
Acylating Agent2-Methylpropanoic acidC₄H₈O₂Precursor for the acyl group in coupling reactions
BaseTriethylamineC₆H₁₅NAcid scavenger
Coupling Agent1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)C₉H₁₇N₃Activates the carboxylic acid

Novel Synthetic Approaches and Catalyst Development

Recent advances in organic synthesis have focused on developing more efficient, sustainable, and versatile methods for amide bond formation. These novel approaches often rely on the development of new catalysts.

Catalytic direct amidation, which avoids the use of stoichiometric activating agents, is a key area of research. catalyticamidation.info While specific examples for this compound are not prominent in the literature, general methods using catalysts based on boron, titanium, or zirconium have been shown to be effective for the formation of amides from carboxylic acids and amines, often with the removal of water as the only byproduct. catalyticamidation.info Another innovative approach involves the catalytic conversion of nitriles to N-substituted amides, which could potentially be applied by reacting a suitable nitrile with N-methyl-4-bromoaniline in the presence of a specific ruthenium catalyst. researchgate.net

Stereoselective Synthesis Strategies (if applicable)

For the parent compound, this compound, there are no stereocenters. Therefore, stereoselective synthesis strategies are not applicable to its preparation. However, should chiral centers be introduced in post-synthetic modifications, enantioselective methods would become relevant.

Green Chemistry Principles in Compound Preparation

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. digitellinc.com Several principles can be applied to the synthesis of this compound.

Atom Economy: Catalytic direct amidation offers higher atom economy compared to traditional methods that use stoichiometric coupling reagents, as the latter generate significant amounts of waste. catalyticamidation.info

Use of Safer Solvents: Replacing hazardous chlorinated solvents like dichloromethane with greener alternatives such as 2-methyltetrahydrofuran (B130290) or cyclopentyl methyl ether is a key consideration.

Catalysis: The use of recoverable and reusable heterogeneous catalysts can simplify product purification and reduce waste. researchgate.net For instance, magnetic nanoparticle-supported catalysts have been developed for various coupling reactions. nih.gov

One-Pot Syntheses: Designing synthetic sequences where multiple steps are performed in a single reactor without isolating intermediates can save time, resources, and reduce waste. A potential one-pot protocol could involve the reduction of a nitro-arene precursor followed by in-situ amidation. nih.gov

Table 2: Application of Green Chemistry Principles

PrincipleApplication to SynthesisPotential Benefit
Atom EconomyUse of catalytic direct amidation instead of stoichiometric coupling agents.Reduced waste generation.
Safer SolventsReplacement of chlorinated solvents with greener alternatives.Reduced environmental impact and health hazards.
CatalysisEmployment of recyclable heterogeneous catalysts.Simplified purification and catalyst reuse.
Energy EfficiencyUse of microwave-assisted synthesis to reduce reaction times.Lower energy consumption.

Post-Synthetic Derivatization and Functionalization Strategies

The structure of this compound offers several sites for further chemical modification. The most versatile of these is the bromine atom on the phenyl ring.

The 4-bromophenyl group is a powerful synthetic handle for a variety of transition-metal-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse library of derivatives.

Suzuki-Miyaura Coupling: The bromine atom can be readily substituted with a wide range of aryl, heteroaryl, or vinyl groups by reacting the compound with a boronic acid or ester in the presence of a palladium catalyst and a base. This is a robust method for creating biaryl structures.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a new C-N bond by coupling this compound with a primary or secondary amine. This would lead to the corresponding N,N'-diaryl or N-alkyl-N'-aryl diamine derivatives.

Sonogashira Coupling: The introduction of an alkyne moiety can be achieved through Sonogashira coupling with a terminal alkyne, using a palladium catalyst in the presence of a copper(I) co-catalyst.

Heck Coupling: This reaction enables the formation of a new C-C bond by coupling with an alkene in the presence of a palladium catalyst.

Functionalization can also be directed at the amide group itself, although this is generally more challenging. Recent developments have shown methods for the α-functionalization of amides via an umpolung strategy, allowing for the introduction of heteroatom nucleophiles at the position adjacent to the carbonyl group. nih.gov

Table 3: Potential Post-Synthetic Derivatization Reactions

Reaction NameCoupling PartnerBond FormedCatalyst System (Typical)
Suzuki-Miyaura CouplingBoronic acid/ester (R-B(OR)₂)C-CPd catalyst (e.g., Pd(PPh₃)₄), Base
Buchwald-Hartwig AminationAmine (R₂NH)C-NPd catalyst, Ligand (e.g., BINAP), Base
Sonogashira CouplingTerminal Alkyne (R-C≡CH)C-CPd catalyst, Cu(I) co-catalyst, Base
Heck CouplingAlkene (R-CH=CH₂)C-CPd catalyst, Base
CyanationCyanide source (e.g., Zn(CN)₂)C-CNPd catalyst

Reactions at the Bromo-Substituted Phenyl Moiety

The bromine atom on the phenyl ring of this compound is the most reactive site for transformations, primarily through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. libretexts.orgchemicalbook.com In the case of this compound, the bromo-substituent can be readily replaced with various aryl, heteroaryl, or alkyl groups. While specific studies on this compound are not prevalent in the literature, extensive research on similar N-(4-bromophenyl)amides demonstrates the feasibility and versatility of this reaction. nih.govresearchgate.net

For instance, the Suzuki-Miyaura coupling of N-(4-bromophenyl)furan-2-carboxamide with various aryl and heteroaryl boronic acids has been successfully achieved using a tetrakis(triphenylphosphine)palladium(0) catalyst and a base like potassium phosphate. nih.gov This suggests that this compound would undergo similar transformations to yield a variety of biaryl and heteroaryl-aryl structures. The general conditions for such a reaction would typically involve a palladium catalyst, a base, and a suitable solvent.

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is another cornerstone of palladium-catalyzed cross-coupling chemistry, enabling the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.orgchemeurope.comorganic-chemistry.org This reaction allows for the introduction of a wide range of primary and secondary amines at the position of the bromine atom on the phenyl ring of this compound. The development of various generations of phosphine (B1218219) ligands has significantly expanded the scope and efficiency of this transformation. wikipedia.org

The general mechanism involves the oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by coordination of the amine, deprotonation by a base, and subsequent reductive elimination to form the desired C-N bond and regenerate the catalyst. youtube.com While direct examples with this compound are not explicitly detailed in readily available literature, the reaction is widely applicable to a vast array of aryl bromides and amines. libretexts.orgorganic-chemistry.org

Modifications of the Amide and Alkyl Chains

While the bromo-substituted phenyl moiety is the primary site for transformations, the amide and its associated alkyl chains can also undergo chemical modifications, although these are generally less common.

The amide bond itself is typically robust; however, under certain conditions, it can be cleaved or modified. For example, N-alkynylation of amides has been shown to decrease the double-bond character of the amide C-N bond, making it more susceptible to hydrolysis. researchgate.net

The N-methyl group and the isobutyryl moiety are generally unreactive under standard cross-coupling conditions. However, advanced synthetic strategies could potentially target the α-protons of the isobutyryl group for functionalization, although such transformations would require specific and potentially harsh reaction conditions.

Formation of Complex Molecular Architectures Utilizing the Compound

This compound serves as a valuable building block for the synthesis of more complex molecular architectures. The ability to perform sequential cross-coupling reactions at the bromine position allows for the modular construction of elaborate structures.

For example, a Suzuki-Miyaura coupling could be performed first to introduce a new aryl or heteroaryl group. The resulting biaryl structure could then possess other functional groups that can be further elaborated. For instance, if the newly introduced aryl group contains an ester, it could be hydrolyzed to a carboxylic acid and then coupled with an amine to form a new amide linkage, leading to a more complex polyamide structure.

Similarly, a Buchwald-Hartwig amination could introduce a new amine-containing moiety. This amine could then be used as a handle for further synthetic transformations, such as acylation or sulfonylation, to build up molecular complexity. The synthesis of 2-(3-bromophenyl)-4-(4-bromophenyl)-2,3-dihydro-1H-1,5-benzodiazepine from a chalcone (B49325) precursor containing a bromo-phenyl group illustrates how such functionalities can be carried through multi-step syntheses to create complex heterocyclic systems. researchgate.net

While direct, documented examples of the use of this compound in the total synthesis of natural products or complex pharmaceuticals are not readily found, its structural motifs are present in various biologically active molecules. The synthetic pathways described above provide a clear indication of its potential as a versatile starting material for the generation of diverse and complex chemical entities.

Advanced Structural Elucidation and Conformational Analysis of N 4 Bromophenyl N,2 Dimethylpropanamide

Spectroscopic Characterization Methodologies

A complete spectroscopic characterization is essential for the unambiguous identification and structural confirmation of N-(4-bromophenyl)-N,2-dimethylpropanamide.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Specific ¹H and ¹³C NMR data for this compound are not currently available in the reviewed literature. A hypothetical analysis would anticipate signals corresponding to the aromatic protons of the 4-bromophenyl group, the N-methyl group, and the protons of the isopropyl group. The chemical shifts and coupling constants of these signals would be invaluable for confirming the connectivity of the molecule. Advanced 2D NMR techniques such as COSY, HSQC, and HMBC would be instrumental in definitively assigning all proton and carbon signals.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Structure Probing

Experimental infrared and Raman spectra for this compound have not been found. A theoretical spectrum would be dominated by a strong absorption band for the amide C=O stretching vibration. The absence of an N-H stretching band, typically found around 3300 cm⁻¹, would be a key feature distinguishing it from its non-N-methylated counterpart. Other characteristic bands would include C-H stretching and bending vibrations for the aromatic and aliphatic parts of the molecule, as well as vibrations involving the C-N and C-Br bonds.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

While high-resolution mass spectrometry (HRMS) data would be required to confirm the elemental composition of this compound, such data is not presently available. The fragmentation pattern in an electron ionization mass spectrum would be expected to show a molecular ion peak and characteristic fragment ions resulting from the cleavage of the amide bond and other susceptible bonds within the molecule.

Electronic Absorption and Emission Spectroscopy for Elucidating Electronic Transitions (if relevant)

Information regarding the electronic absorption (UV-Vis) and emission (fluorescence) properties of this compound is not documented. Such studies, if conducted, would provide insights into the electronic structure and potential for photophysical applications.

X-ray Crystallography and Solid-State Structural Investigations

The definitive three-dimensional structure of a molecule in the solid state is determined through single-crystal X-ray diffraction.

Determination of Molecular Conformation and Crystal Packing

No crystallographic data for this compound has been deposited in crystallographic databases. A crystal structure would reveal the precise bond lengths, bond angles, and torsion angles of the molecule. This would allow for a detailed analysis of its conformation, including the rotational orientation of the 4-bromophenyl ring relative to the amide plane. Furthermore, the analysis of the crystal packing would identify any significant intermolecular interactions, such as dipole-dipole interactions or π-stacking, which govern the solid-state architecture.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The molecular structure of this compound allows for several types of intermolecular interactions that are crucial in determining its solid-state packing and properties.

Hydrogen Bonding: In analogous secondary amides, such as N-(4-fluorophenyl)-2,2-dimethylpropanamide, the presence of an N-H donor and a carbonyl oxygen (C=O) acceptor leads to the formation of N-H···O hydrogen bonds. These interactions typically result in the formation of chains of molecules in the crystal lattice. researchgate.net For the closely related compound 2-(4-Bromophenyl)-2-methylpropanamide, which lacks the N-methyl group, extensive N-H···O hydrogen bonding is also observed. In its crystal structure, molecules form inversion dimers through pairs of N-H···O hydrogen bonds, creating R²₂(8) graph-set motifs. These dimers are further linked into sheets. researchwithnj.com

Given the N-methyl group in this compound, classical N-H···O hydrogen bonding is absent. However, weaker C-H···O and C-H···π interactions are likely to play a significant role in its crystal packing, as is common for N,N-disubstituted amides.

Halogen Bonding: The bromine atom on the phenyl ring introduces the potential for halogen bonding, a non-covalent interaction where the electrophilic region on the halogen (the σ-hole) interacts with a nucleophile. nih.govfrontiersin.org In the solid state, this can lead to Br···O, Br···N, or Br···Br interactions, influencing the crystal architecture. Studies on other brominated organic compounds have demonstrated the significance of halogen bonding in directing crystal packing. researchgate.net The strength of these interactions is dependent on the electronic environment of the bromine atom and the nature of the halogen bond acceptor. frontiersin.orgacs.org In the case of this compound, the carbonyl oxygen of a neighboring molecule could act as a halogen bond acceptor, leading to Br···O interactions.

Polymorphism and Co-crystallization Studies of the Compound (if applicable)

Polymorphism: Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules, particularly in amides due to the flexibility of their side chains and the potential for different hydrogen bonding networks. researchwithnj.commdpi.com For instance, Nα-aroyl-N-aryl-phenylalanine amides, which share the N-aryl amide substructure, have been shown to exhibit polymorphism. researchwithnj.commdpi.com The different packing arrangements of polymorphs can lead to variations in physical properties such as melting point, solubility, and stability. While no specific polymorphs of this compound have been reported, its structural similarity to other polymorphic amides suggests that it could also exhibit this phenomenon under different crystallization conditions. The presence of a flexible propanamide group and multiple potential interaction sites (carbonyl group, aromatic ring, bromine atom) could facilitate the formation of different stable crystal lattices.

Co-crystallization: There are no specific studies found on the co-crystallization of this compound. However, the presence of both hydrogen bond accepting (carbonyl oxygen) and potential halogen bond donating (bromine) sites makes it a candidate for co-crystallization with other molecules that can participate in these interactions.

Conformational Dynamics and Isomerism

The conformational flexibility of this compound is primarily governed by rotation around its single bonds.

Rotational Barriers and Energy Landscapes

The rotation around the C-N amide bond is a key feature of amides. This rotation is typically restricted due to the partial double bond character of the C-N bond arising from resonance, leading to a significant rotational barrier. acs.orgnih.gov Computational studies on various amides have shown that these barriers are generally in the range of 15-20 kcal/mol. acs.org For N-aryl amides, the barrier to rotation can be influenced by the substituents on the aryl ring. biu.ac.ilrsc.org

Table 1: Key Conformational Features of Related Amides
CompoundKey Torsional AngleObserved/Calculated ValueReference
N-(4-Fluorophenyl)-2,2-dimethylpropanamideDihedral angle between phenyl ring and amide group39.1(3)° researchgate.net
AcetamideC-N rotational barrier (ΔG‡)15.4 kcal/mol (computed) acs.org
DimethylacetamideC-N rotational barrier (ΔG‡)15.3 kcal/mol (experimental, gas-phase) acs.org

Stereochemical Considerations and Enantiomeric/Diastereomeric Analysis (if applicable)

This compound is an achiral molecule as it does not possess any stereocenters. Therefore, enantiomeric or diastereomeric analysis is not applicable. The molecule possesses a plane of symmetry that bisects the propanamide group and the phenyl ring, assuming free rotation around the N-C(aryl) bond. However, due to the rotational barrier around the amide C-N bond, distinct conformers (rotamers) can exist and may be observable by techniques like NMR spectroscopy at low temperatures.

Theoretical and Computational Chemistry Studies of N 4 Bromophenyl N,2 Dimethylpropanamide

Quantum Chemical Calculations (Density Functional Theory (DFT) and Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of N-(4-bromophenyl)-N,2-dimethylpropanamide. DFT methods are widely used due to their favorable balance of computational cost and accuracy, making them suitable for medium-sized organic molecules. nih.gov These calculations provide a detailed picture of the molecule's electronic structure, which governs its geometry, stability, and reactivity.

The first step in any quantum chemical study is to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For this compound, this involves optimizing all bond lengths, bond angles, and dihedral (torsional) angles.

Calculations are typically performed using a specific functional, such as B3LYP or ωB97XD, and a basis set, like 6-31+G(d,p), which defines the set of mathematical functions used to build the molecular orbitals. nih.gov The optimized geometry reveals crucial structural details, such as the planarity of the amide group and the rotational orientation of the 4-bromophenyl ring relative to the propanamide moiety. The presence of the methyl group on the amide nitrogen introduces steric hindrance that significantly influences the molecule's preferred conformation.

Key structural parameters that would be determined from a geometry optimization are presented in the illustrative table below.

ParameterBond/AngleDescriptionTypical Optimized Value (Illustrative)
Bond Lengths C=OCarbonyl bond of the amide~1.23 Å
C-NAmide bond between carbonyl C and N~1.37 Å
N-C(aryl)Bond between amide N and phenyl ring~1.42 Å
C-BrBond between phenyl ring and bromine~1.91 Å
Bond Angles O=C-NAngle within the amide group~122°
C-N-C(aryl)Angle around the amide nitrogen~120°
Dihedral Angle C(aryl)-C(aryl)-N-C=OTorsion angle defining the twist of the phenyl ringVaries based on steric factors

Note: The values in this table are illustrative and represent typical bond lengths and angles for similar chemical groups. Actual values would be obtained from a specific DFT calculation.

Once the optimized geometry is obtained, quantum chemical methods can predict various spectroscopic properties. These theoretical spectra are invaluable for interpreting and validating experimental data.

Vibrational Spectroscopy (FT-IR): DFT calculations can compute the vibrational frequencies corresponding to the normal modes of the molecule. These frequencies can be correlated with the peaks observed in an experimental Infrared (IR) spectrum. Key predicted vibrations for this compound would include the C=O stretching of the amide, N-H bending (if a secondary amide were considered), C-N stretching, and vibrations associated with the substituted phenyl ring. Comparing the calculated spectrum with an experimental one helps confirm the molecule's structure and the accuracy of the computational model. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the NMR chemical shifts (¹H and ¹³C) for each atom in the molecule. By calculating the magnetic shielding around each nucleus within the DFT framework, a theoretical NMR spectrum can be generated. youtube.com These predictions are highly sensitive to the electronic environment of the atoms and are crucial for assigning signals in experimental NMR spectra.

The following table illustrates how theoretical vibrational frequencies are compared to experimental data.

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹) (Illustrative)Experimental Wavenumber (cm⁻¹) (Illustrative)
C=O StretchAmide16751660
C-N StretchAmide13501340
Aromatic C=C StretchPhenyl Ring15901585
C-Br StretchAryl Halide680670

Note: This table is for illustrative purposes. Predicted values are often scaled by a factor to better match experimental results.

DFT provides a wealth of information about a molecule's electronic distribution, which is key to understanding its chemical reactivity.

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. wikipedia.orglibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a critical indicator of chemical stability; a large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. researchgate.net For this compound, the HOMO is expected to be located primarily on the electron-rich 4-bromophenyl ring, while the LUMO may be distributed over the carbonyl group.

Molecular Electrostatic Potential (MEP): The MEP map is a color-coded plot of the electrostatic potential on the molecule's surface. It visually identifies the electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions of a molecule. bhu.ac.in For this compound, the MEP would likely show a negative potential around the carbonyl oxygen atom, making it a site for electrophilic attack, and positive potentials around the hydrogen atoms.

Global Reactivity Descriptors: From the HOMO and LUMO energies, several descriptors can be calculated to quantify reactivity, including electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Hardness measures the resistance to a change in electron distribution, with harder molecules being less reactive. bhu.ac.in

DescriptorFormulaSignificance
HOMO Energy E(HOMO)Electron-donating ability
LUMO Energy E(LUMO)Electron-accepting ability
Energy Gap (ΔE) E(LUMO) - E(HOMO)Chemical reactivity and stability
Chemical Hardness (η) (E(LUMO) - E(HOMO)) / 2Resistance to deformation of electron cloud
Electronegativity (χ) -(E(HOMO) + E(LUMO)) / 2Ability to attract electrons
Electrophilicity Index (ω) χ² / (2η)Propensity to accept electrons

Molecular Dynamics Simulations

While quantum mechanics focuses on a static picture of a molecule, Molecular Dynamics (MD) simulations provide a dynamic view, tracking the atomic motions over time. nih.gov MD simulations are essential for studying larger systems and phenomena that occur over nanoseconds to microseconds, such as conformational changes and interactions with a solvent.

This compound has several rotatable bonds, leading to a complex conformational landscape. The most significant rotations are around the C(aryl)-N bond and the C-N amide bond. MD simulations can explore these different conformations by simulating the molecule's movements at a given temperature.

By running a simulation for an extended period, a representative sample of accessible conformations can be generated. Analysis of the simulation trajectory allows for the identification of the most populated and, therefore, most stable conformational states. This is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as biological receptors or solvent molecules.

The behavior of a molecule can change dramatically in different solvents. MD simulations are particularly well-suited to study these effects by explicitly including solvent molecules (e.g., water, methanol (B129727), DMSO) in the simulation box. upc.edunih.gov

The solvent can influence the conformational preferences of this compound in several ways:

Hydrogen Bonding: In protic solvents like water or methanol, solvent molecules can form hydrogen bonds with the carbonyl oxygen of the amide group. nih.gov This interaction can stabilize certain conformations and affect the rotational barrier of the amide bond.

Dielectric Screening: The polarity of the solvent (its dielectric constant) affects the strength of intramolecular electrostatic interactions. In polar solvents, intramolecular hydrogen bonds, if any, may be weakened in favor of interactions with the solvent. upc.edu

By analyzing the simulation trajectories in different solvents, one can determine how the solvent environment modulates the structural and dynamic properties of the molecule. rsc.org

In Silico Structure-Activity Relationship (SAR) and Ligand Efficiency Studies of this compound

The exploration of this compound and its analogs through theoretical and computational chemistry provides a powerful avenue for understanding their potential biological activities and for the rational design of new, more potent compounds. While specific in silico Structure-Activity Relationship (SAR) and ligand efficiency studies on this compound are not extensively documented in publicly available literature, the methodologies applied to structurally related compounds, such as other bromophenyl amides and propanamide derivatives, offer a clear framework for how such studies would be conducted and the insights they could provide.

Development of Predictive Models for Molecular Interactions

Predictive modeling is a cornerstone of modern drug discovery, enabling the rapid assessment of a compound's potential efficacy and interaction with biological targets. For this compound, the development of such models would involve techniques like Quantitative Structure-Activity Relationship (QSAR) and molecular docking.

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For amide derivatives, QSAR models have been successfully developed to predict their inhibitory effects on various enzymes, such as xanthine (B1682287) oxidase. nih.govfrontiersin.org These models are built by calculating a range of molecular descriptors for each compound, which quantify various aspects of their structure, including electronic, steric, and hydrophobic properties. By correlating these descriptors with experimentally determined activities, a predictive model is generated. For instance, a study on aminophenyl benzamide (B126) derivatives as histone deacetylase inhibitors developed a robust 3D-QSAR model that highlighted the importance of hydrophobic character and hydrogen bond donating groups for inhibitory activity. nih.gov Such a model could be developed for analogs of this compound to guide the synthesis of more potent derivatives.

Molecular docking is another critical computational tool that predicts the preferred orientation of a ligand when bound to a target protein. This technique allows for the visualization of molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For example, in a study of 4-(4-bromophenyl)-thiazol-2-amine derivatives, molecular docking was used to investigate their binding modes within the active sites of microbial and cancer-related proteins. nih.gov Similarly, docking studies on N-phenylbenzamide derivatives targeting kinetoplastid parasites have helped to understand how these compounds bind to the minor groove of DNA. nih.gov For this compound, docking studies could elucidate its potential interactions with various biological targets, providing insights into its mechanism of action.

The development of predictive models often involves the following steps, as demonstrated in studies of related amide compounds:

Dataset Preparation: A series of analogs with known biological activities is compiled.

Descriptor Calculation: Various physicochemical and structural descriptors are calculated for each molecule.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build the QSAR model. nih.gov

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques. nih.gov

Table 1: Examples of Molecular Descriptors Used in QSAR Studies of Amide Derivatives

Descriptor TypeExamplesRelevance to Molecular Interaction
Electronic Dipole moment, Partial charges, HOMO/LUMO energiesGoverns electrostatic and polarization interactions.
Steric Molecular volume, Surface area, Molar refractivityRelates to the size and shape of the molecule and its fit within a binding site.
Hydrophobic LogP, Hydrophobic surface areaCrucial for membrane permeability and hydrophobic interactions with the target.
Topological Connectivity indices, Shape indicesEncodes information about the branching and overall shape of the molecule.

Computational Screening of Related Compounds

Virtual or computational screening is a powerful strategy used to identify promising lead compounds from large chemical libraries. broadinstitute.orgnih.gov This approach leverages the predictive models and docking methodologies described above to rapidly assess thousands or even millions of molecules, prioritizing a smaller, more manageable number for experimental testing.

In the context of this compound, a virtual screening campaign could be designed to discover related compounds with enhanced activity or improved pharmacokinetic profiles. This process typically involves:

Library Design and Preparation: A library of compounds structurally related to this compound would be assembled. This could include variations in the substitution pattern on the phenyl ring, modifications to the propanamide moiety, or replacement of the bromine atom with other halogens or functional groups.

Pharmacophore Modeling: A pharmacophore model can be generated based on the key interaction features of a known active ligand or the active site of a target protein. This model represents the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. arabjchem.org A study on aminophenyl benzamide derivatives successfully used a five-point pharmacophore model for virtual screening. nih.gov

Virtual Screening Cascade: The compound library is then filtered through a series of computational steps. This often starts with rapid, filter-based methods (e.g., Lipinski's rule of five to assess drug-likeness) followed by more computationally intensive methods like pharmacophore screening and molecular docking for the remaining compounds. nih.gov

Hit Selection and Prioritization: The top-ranked compounds from the virtual screen are then visually inspected for their binding modes and interactions with the target. These "hits" are prioritized for synthesis and biological evaluation.

An example of a virtual screening workflow that could be applied to analogs of this compound is presented below.

Table 2: Illustrative Virtual Screening Workflow for this compound Analogs

StepMethodPurposeExample from Related Studies
1. Library GenerationCombinatorial enumeration or sourcing from databasesCreate a diverse set of virtual compounds related to the lead structure.Synthesis of a novel series of 4-(4-bromophenyl)-thiazol-2-amine derivatives for screening. nih.gov
2. Physicochemical FilteringLipinski's Rule of Five, ADME predictionRemove compounds with poor drug-like properties.ADME prediction for thiazole (B1198619) derivatives using computational tools. nih.gov
3. Pharmacophore Screening3D Pharmacophore ModelIdentify compounds that possess the key structural features for binding.Development of a pharmacophore model for HDAC inhibitors. nih.gov
4. Molecular DockingRigid or flexible docking algorithmsPredict the binding mode and affinity of the filtered compounds.Docking of N-phenylbenzamide derivatives into the DNA minor groove. nih.gov
5. Scoring and RankingScoring functions (e.g., binding energy)Rank the compounds based on their predicted binding affinity.Ranking of potential inhibitors based on docking scores. mdpi.com
6. Hit SelectionVisual inspection and analysisSelect the most promising candidates for experimental validation.Identification of hit compounds for further in vitro testing. nih.gov

Through these in silico approaches, the vast chemical space around this compound can be efficiently explored, accelerating the discovery of new and improved compounds with desired biological activities.

Molecular Interactions and Mechanistic Investigations Involving N 4 Bromophenyl N,2 Dimethylpropanamide

In Vitro Studies of Molecular Target Binding and Inhibition

In vitro studies are fundamental to understanding how a compound interacts with biological molecules such as enzymes and receptors. These experiments are crucial for determining the compound's potential as a therapeutic agent or as a tool for biological research.

Enzyme Kinetic Analysis and Inhibition Mechanism (e.g., Reversible, Irreversible)

A thorough search of scientific literature and bioactivity databases did not yield any studies on the enzyme kinetic analysis of N-(4-bromophenyl)-N,2-dimethylpropanamide. Consequently, there is no available data to characterize its potential as an enzyme inhibitor. Research in this area would typically involve incubating the compound with a specific enzyme and its substrate to determine if it alters the rate of the enzymatic reaction. Further analysis would elucidate the nature of the inhibition, such as whether it is reversible (competitive, non-competitive, or uncompetitive) or irreversible, and would determine key parameters like the inhibition constant (Kᵢ).

Receptor Binding Affinity and Ligand-Receptor Interaction Profiling

There is no publicly available research detailing the receptor binding affinity of this compound. Such studies would involve radioligand binding assays or other biophysical techniques to measure the affinity of the compound for a panel of receptors. The dissociation constant (Kd) is a key metric derived from these experiments, indicating the concentration of the ligand at which half of the receptors are occupied. Without these studies, the receptor interaction profile of this compound remains unknown.

Elucidation of Molecular Recognition Mechanisms

Understanding how a compound is recognized and binds to its molecular target is a critical aspect of medicinal chemistry and chemical biology. This is often achieved through a combination of experimental and computational methods.

Analysis of Binding Pockets and Key Interacting Residues (if protein target)

As no specific protein target for this compound has been identified in the literature, there has been no analysis of its binding pocket or the key amino acid residues that may be involved in its interaction. This type of analysis typically relies on experimental techniques like X-ray crystallography or cryo-electron microscopy of the compound-protein complex, or on computational predictions.

Computational Docking and Molecular Dynamics Simulations of Compound-Target Complexes

No computational studies, such as molecular docking or molecular dynamics simulations, have been published for this compound. These in silico methods are often used to predict the binding mode and affinity of a compound to a known protein structure. Molecular docking would predict the preferred orientation of the compound within a binding site, while molecular dynamics simulations would provide insights into the stability of the compound-target complex and the nature of the intermolecular interactions over time.

Investigation of Metabolic Pathways at a Molecular Level (In Vitro and In Silico)

The study of a compound's metabolic fate is essential for understanding its pharmacokinetics and potential for drug-drug interactions.

There is no available data from either in vitro studies (e.g., using liver microsomes or hepatocytes) or in silico metabolic prediction software regarding the metabolic pathways of this compound. Such investigations would identify the primary enzymes responsible for its metabolism (often cytochrome P450 enzymes) and the chemical structures of its metabolites.

Identification of Potential Metabolites and Biotransformation Mechanisms

The biotransformation of this compound is likely to proceed through Phase I and Phase II metabolic reactions, common for many xenobiotics. These reactions aim to increase the water solubility of the compound, facilitating its excretion from the body.

Phase I reactions typically involve oxidation, reduction, and hydrolysis. For this compound, the primary sites for metabolic attack are predicted to be the aromatic ring, the N-methyl group, and the amide linkage.

Aromatic Hydroxylation: The 4-bromophenyl group is a likely target for hydroxylation, a common metabolic pathway for aromatic compounds. This reaction is primarily catalyzed by cytochrome P450 (CYP) enzymes. The addition of a hydroxyl group can occur at various positions on the aromatic ring, leading to the formation of phenolic metabolites.

N-Demethylation: The N-methyl group can be removed through oxidative N-demethylation, another CYP-mediated reaction. This process would yield N-(4-bromophenyl)-2-methylpropanamide as a primary metabolite. This demethylation can be a critical step, as the resulting secondary amine may have different biological activities and further metabolic fates compared to the parent tertiary amide.

Amide Hydrolysis: The amide bond in this compound can be cleaved by hydrolase enzymes, such as amidases. This hydrolysis would break the molecule into two fragments: 4-bromoaniline (B143363) and 2-methylpropanoic acid. Amide hydrolysis is a significant detoxification pathway for many amide-containing drugs and xenobiotics.

Oxidative Dealkylation of the Isobutyryl Group: The isobutyryl group could also undergo oxidation, potentially leading to the formation of a carbinolamide intermediate. This intermediate could then be further processed.

Following Phase I metabolism, the resulting metabolites, which now possess functional groups like hydroxyl or amine groups, can undergo Phase II conjugation reactions. These reactions involve the addition of endogenous polar molecules, such as glucuronic acid, sulfate, or glutathione, to further increase water solubility and facilitate excretion. For instance, the hydroxylated aromatic metabolites could be conjugated with glucuronic acid to form glucuronide conjugates.

Table 1: Predicted Phase I Metabolites of this compound

Metabolite Name Metabolic Reaction Potential Functional Group for Phase II Metabolism
N-(4-bromo-2-hydroxyphenyl)-N,2-dimethylpropanamideAromatic HydroxylationHydroxyl
N-(4-bromo-3-hydroxyphenyl)-N,2-dimethylpropanamideAromatic HydroxylationHydroxyl
N-(4-bromophenyl)-2-methylpropanamideN-DemethylationSecondary Amine
4-bromoanilineAmide HydrolysisPrimary Amine
2-methylpropanoic acidAmide HydrolysisCarboxylic Acid

Enzyme-Catalyzed Compound Transformations

The biotransformation of this compound is expected to be catalyzed by several key enzyme families.

Cytochrome P450 (CYP) Enzymes: This superfamily of heme-containing monooxygenases is central to the metabolism of a vast array of xenobiotics. For this compound, CYP enzymes, particularly isoforms like CYP1A2, CYP2D6, and CYP3A4, are likely responsible for the initial oxidative metabolism. nih.gov CYP1A2 is known for its role in the metabolism of arylamines. nih.gov These enzymes would catalyze the aromatic hydroxylation and N-demethylation reactions. The metabolism of N-methyl amides by cytochrome P450s can sometimes lead to the formation of stable carbinol-amide intermediates. nih.gov

Flavin-containing Monooxygenases (FMOs): While CYPs are the primary drivers of oxidation, FMOs can also play a role in the metabolism of nitrogen-containing compounds. N-methylation can be a critical step in the metabolic activation of primary arylamines, and the resulting N-methylarylamines can be N-oxygenated by FMOs. nih.gov

Amidases/Hydrolases: These enzymes are responsible for the hydrolysis of the amide bond. Carboxylesterases, which are abundant in the liver, can exhibit amidase activity and are likely candidates for the hydrolysis of this compound to 4-bromoaniline and 2-methylpropanoic acid.

UDP-Glucuronosyltransferases (UGTs): Once hydroxylated metabolites are formed, UGTs catalyze the transfer of glucuronic acid from UDP-glucuronic acid to the hydroxyl group, forming a more water-soluble glucuronide conjugate. This is a major Phase II detoxification pathway.

Sulfotransferases (SULTs): Similarly, SULTs can catalyze the sulfation of hydroxylated metabolites, another important Phase II conjugation reaction that increases the polarity of the xenobiotic for excretion.

The specific enzymes involved and the rate of metabolism can vary significantly between individuals due to genetic polymorphisms in these enzyme systems.

Table 2: Key Enzymes Potentially Involved in the Metabolism of this compound

Enzyme Family Specific Enzyme (Example) Metabolic Reaction Catalyzed Substrate
Cytochrome P450CYP1A2, CYP3A4Aromatic Hydroxylation, N-DemethylationThis compound
AmidasesCarboxylesterasesAmide HydrolysisThis compound
UDP-GlucuronosyltransferasesUGT1A familyGlucuronidationHydroxylated metabolites
SulfotransferasesSULT1A1SulfationHydroxylated metabolites

Advanced Analytical Methodologies for N 4 Bromophenyl N,2 Dimethylpropanamide

Chromatographic Techniques for Separation and Purification

Chromatographic methods are fundamental for the isolation and purification of N-(4-bromophenyl)-N,2-dimethylpropanamide from reaction mixtures and for the assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed techniques for these purposes.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is a cornerstone technique for the separation and quantification of non-volatile and thermally labile compounds like this compound. The development of a robust HPLC method requires careful optimization of several parameters to achieve adequate separation from impurities and starting materials.

A reverse-phase (RP) HPLC method is typically suitable for a compound with the polarity of this compound. sielc.com A C18 column is a common choice for the stationary phase due to its hydrophobicity, which allows for good retention and separation of moderately polar organic molecules. iosrjournals.org The mobile phase composition, typically a mixture of an organic solvent like acetonitrile (B52724) (MeCN) or methanol (B129727) and an aqueous buffer, is a critical parameter to be optimized. sielc.comiosrjournals.org The addition of a small amount of acid, such as formic acid or phosphoric acid, to the mobile phase can improve peak shape and resolution by suppressing the ionization of any residual silanol (B1196071) groups on the stationary phase. sielc.com

Method validation is performed according to the International Council for Harmonisation (ICH) guidelines to ensure the method is specific, linear, accurate, precise, and robust. iosrjournals.org Specificity is demonstrated by the ability to resolve the analyte peak from potential impurities. Linearity is assessed by analyzing a series of standard solutions of known concentrations and evaluating the correlation coefficient of the calibration curve. iosrjournals.org Accuracy is determined by recovery studies, where a known amount of the analyte is spiked into a sample matrix and the percentage of recovery is calculated. iosrjournals.org Precision, both in terms of repeatability (system precision) and intermediate precision, is evaluated by the relative standard deviation (RSD) of multiple measurements. iosrjournals.org

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

ParameterCondition
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm
Retention Time ~ 5.8 min

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Trace Analysis

GC-MS is a highly sensitive and selective technique that is well-suited for the analysis of volatile and thermally stable compounds. For this compound, GC-MS can be employed for purity assessment and the identification of volatile impurities. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a molecular fingerprint, allowing for definitive identification.

For a related compound, N-(4-bromophenyl)-3-phenylpropanamide, GC-MS analysis has been reported. nih.gov A typical GC-MS method would involve a non-polar or semi-polar capillary column, such as one with a 5% phenyl polysiloxane stationary phase. The oven temperature is programmed to ramp up to ensure the separation of compounds with different volatilities. The mass spectrometer is operated in electron ionization (EI) mode, which provides reproducible fragmentation patterns. The Kovats retention index, a measure of the retention time relative to a series of n-alkanes, can also be used for compound identification. nih.gov

Table 2: Representative GC-MS Parameters for this compound Purity Assessment

ParameterCondition
Column Equity-5, 30 m x 0.25 mm, 0.25 µm film thickness rsc.org
Carrier Gas Helium at a constant flow of 1 mL/min
Inlet Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50-500 amu

Hyphenated Techniques for Comprehensive Characterization

Hyphenated techniques, which combine two or more analytical methods, provide a wealth of information for the comprehensive characterization of molecules. LC-MS/MS, in particular, is a powerful tool for both structural confirmation and quantitative analysis.

LC-MS/MS for Structural Confirmation and Quantitative Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. This technique is invaluable for the definitive structural confirmation of this compound and for its quantification at very low levels.

In an LC-MS/MS experiment, the analyte is first separated by the LC system. The eluent from the LC is then introduced into the mass spectrometer, where the molecules are ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). lcms.cz The precursor ion, corresponding to the protonated molecule [M+H]⁺ of this compound, is selected in the first mass analyzer (Q1). This precursor ion is then fragmented in a collision cell (q2) through collision-induced dissociation (CID). The resulting product ions are then analyzed in the third mass analyzer (Q3). The specific transition from the precursor ion to one or more product ions, known as a selected reaction monitoring (SRM) transition, provides a high degree of selectivity and sensitivity for quantification. nih.gov

The development of a sensitive and robust LC-MS/MS method involves the optimization of both chromatographic and mass spectrometric parameters. nih.gov This includes the choice of mobile phase, gradient elution, ionization source parameters, and collision energy. nih.gov

Table 3: Hypothetical LC-MS/MS Parameters for the Analysis of this compound

ParameterCondition
LC System UPLC with a C18 column (e.g., 50 x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (Q1) m/z 256.0 (for [M+H]⁺)
Product Ion (Q3) Specific fragments (e.g., m/z 171.0, 157.0)
Collision Energy Optimized for maximum fragment intensity

NMR-Based Metabolomics Approaches (if applicable)

While direct NMR-based metabolomics studies specifically targeting this compound are not widely reported, the principles of this technique could be applied if the compound were part of a biological system study. NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules and can be used to identify and quantify metabolites in biological samples. rsc.org

In a hypothetical metabolomics study, extracts containing this compound and its potential metabolites would be analyzed by high-resolution NMR, such as a Bruker Ascend 400 spectrometer. rsc.org One-dimensional (1D) ¹H NMR spectra would provide an overview of the metabolic profile. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to unambiguously assign the chemical shifts and confirm the structures of the parent compound and any transformation products. rsc.org Isotope labeling, where a stable isotope like deuterium (B1214612) is incorporated into the molecule, can also be a valuable tool in conjunction with NMR to trace metabolic pathways. rsc.org

Broader Research Applications of N 4 Bromophenyl N,2 Dimethylpropanamide Non Clinical Focus

Role as a Key Intermediate in Complex Organic Synthesis

The structure of N-(4-bromophenyl)-N,2-dimethylpropanamide , featuring a bromo-functionalized aromatic ring and a tertiary amide, suggests its potential as an intermediate in organic synthesis. The bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds, a cornerstone of modern synthetic chemistry. The tertiary amide group is generally robust but can be manipulated under specific conditions.

Precursor for Advanced Pharmaceutical Scaffolds

While many N-aryl amides serve as crucial precursors for pharmaceuticals, there is no specific evidence in the scientific literature of This compound being used to create advanced pharmaceutical scaffolds. Research on analogous secondary amides, such as N-(4-bromophenyl)furan-2-carboxamide, has shown their utility as intermediates for synthesizing novel antibacterial agents. nih.gov For instance, derivatives of N-(4-bromophenyl)furan-2-carboxamide have been synthesized and tested against drug-resistant bacteria. nih.gov However, the N,N-disubstituted nature of This compound makes it chemically distinct, as it lacks the N-H bond that is often crucial for the biological activity of many amide-based drugs.

Building Block for Agrochemicals or Specialty Chemicals

Similarly, while the N-(4-bromophenyl) moiety is present in some agrochemicals, there are no published studies detailing the use of This compound as a building block in this sector. Research into novel diamide (B1670390) insecticides has been active, but these typically feature more complex structures. researchgate.net The potential for this specific compound to be used in the synthesis of specialty chemicals remains unexplored in academic or industrial research literature.

Exploration in Materials Science and Engineering

The properties of the N-(4-bromophenyl) group suggest potential applications in materials science, particularly in the development of functional organic materials.

Incorporation into Polymer Architectures for Specific Properties

There is no available research on the incorporation of This compound into polymer architectures. However, related vinyl-functionalized monomers, such as N-(4-bromophenyl)-2-methacrylamide, have been synthesized and copolymerized to create new polymers. researchgate.netacs.org These studies have shown that the incorporation of the N-(4-bromophenyl) group can influence the thermal properties of the resulting polymers. acs.org The lack of a polymerizable group on This compound means it would likely serve as a building block for a monomer rather than being directly polymerized.

Utility in Organic Electronic Materials or Optoelectronic Devices

The development of organic light-emitting diodes (OLEDs) and other optoelectronic devices often relies on molecules containing aromatic amines and other functional groups that facilitate charge transport. While there is no direct research on the optoelectronic applications of This compound , the broader class of N-aryl amides is of interest. The specific electronic properties endowed by the combination of the bromophenyl group and the N,2-dimethylpropanamide structure have not been investigated in the context of organic electronics.

Application in Catalysis and Supramolecular Chemistry

The structure of This compound does not immediately suggest a primary role in catalysis. While amide-containing ligands are used in catalysis, there are no reports of this specific compound being employed in such a capacity.

In the realm of supramolecular chemistry, the N,N-disubstituted amide group of This compound is a key feature. Unlike secondary amides which are excellent hydrogen bond donors and acceptors, tertiary amides can only act as hydrogen bond acceptors. This fundamentally alters how they can participate in the formation of larger, self-assembled structures. While studies on related secondary amides like N-(4-bromophenyl)-4-nitrobenzamide show the formation of extensive hydrogen-bonded networks nih.gov, similar studies for This compound are absent from the literature. The potential for the bromine atom to participate in halogen bonding is a feature that could be relevant to its solid-state structure, but this has not been experimentally verified.

As a Ligand in Metal-Catalyzed Reactions

A comprehensive search of chemical databases and academic journals did not yield any specific examples of This compound being employed as a ligand in metal-catalyzed reactions. Generally, amide moieties can coordinate with metal centers and have been incorporated into more complex ligand scaffolds. rsc.org For instance, certain N-heterocyclic carbene (NHC) ligands, which are prominent in catalysis, can be functionalized with amide groups to modulate the electronic and steric properties of the catalyst. researchgate.net Additionally, amides are sometimes used as directing groups in C-H activation reactions. However, there is no available data to suggest that This compound has been specifically investigated or found to be effective for these purposes. The research on catalytic applications of amides tends to focus on their synthesis or their role as part of a larger, more complex ligand structure. ucl.ac.uknih.gov

Formation of Supramolecular Assemblies

There is no documented evidence of This compound being used in the formation of supramolecular assemblies. The fundamental components for supramolecular interactions, such as hydrogen bonding capabilities via the amide group and potential for aromatic stacking from the bromophenyl ring, are present in the molecule. In principle, these features could facilitate self-assembly or interaction with other molecules to form ordered structures. For example, the crystal structure of a related compound, N-(4-Bromophenyl)acetamide, reveals that molecules are linked by N—H···O hydrogen bonds to form chains. researchgate.net However, no studies have been published that specifically explore or characterize such interactions for This compound .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-bromophenyl)-N,2-dimethylpropanamide, and how can reaction conditions be systematically optimized?

  • Methodology :

  • Step 1 : Start with the coupling of 4-bromoaniline with 2,2-dimethylpropanoyl chloride in anhydrous dichloromethane (DCM) under nitrogen. Use triethylamine (TEA) as a base to neutralize HCl byproducts .

  • Step 2 : Optimize temperature (typically 0–25°C), solvent polarity, and stoichiometry (1:1.2 molar ratio of amine to acyl chloride). Monitor progress via TLC or HPLC.

  • Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol.

  • Key Variables : Solvent choice (polar vs. nonpolar), catalyst (e.g., DMAP for accelerated acylation), and reaction time (6–24 hours).

    • Data Table : Common Reaction Conditions
ParameterOptimal RangeImpact on Yield
Temperature0–25°C>85%
SolventDCM or THFHigh solubility
BaseTEA or DIPEANeutralization

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical Workflow :

  • NMR Spectroscopy : Confirm substituent positions via 1^1H NMR (e.g., aromatic protons at δ 7.3–7.5 ppm, methyl groups at δ 1.2–1.4 ppm) and 13^{13}C NMR (carbonyl at ~170 ppm) .
  • HPLC/MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS for molecular ion confirmation (expected [M+H]+^+ ≈ 297.1).
  • Elemental Analysis : Validate %C, %H, %N within ±0.3% of theoretical values.

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Methodology :

  • Stability Studies : Incubate the compound in buffers (pH 2–12) at 25°C and 40°C for 24–72 hours. Monitor degradation via HPLC.
  • Key Findings :
  • Stable in neutral to slightly acidic conditions (pH 4–7).
  • Hydrolysis of the amide bond occurs above pH 10, forming 4-bromoaniline and 2,2-dimethylpropanoic acid .

Q. Which derivatives of this compound are commonly synthesized for structure-activity relationship (SAR) studies?

  • Derivative Synthesis :

  • Halogenation : Introduce Cl or I at the benzene ring via electrophilic substitution (e.g., FeCl3_3 catalysis) .
  • Reduction : Reduce the amide to a secondary amine using LiAlH4_4 .
    • Applications :
DerivativeFunctional GroupResearch Use
N-(4-Bromo-2-chlorophenyl)Chloro-substitutedSAR in enzyme inhibition
N-(4-Bromophenyl)-amineSecondary aminePharmacophore modeling

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?

  • Protocol :

  • Grow single crystals via slow evaporation from ethanol/water (1:1).
  • Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å). Refine using SHELXL .
    • Key Metrics :
  • Torsion Angles : Confirm planar amide bond (C-N-C=O ~180°).
  • Intermolecular Interactions : Br···H hydrogen bonds (2.9–3.2 Å) stabilize crystal packing .

Q. What computational strategies predict the compound’s reactivity and electronic properties?

  • Methods :

  • DFT Calculations : Use B3LYP/6-311+G(d,p) to map electrostatic potential surfaces (EPS) and HOMO-LUMO gaps .
  • Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO mixtures (NAMD or GROMACS).
    • Applications :
  • Predict sites for nucleophilic attack (e.g., carbonyl carbon).
  • Correlate HOMO-LUMO gaps with experimental redox behavior .

Q. How does this compound interact with biological targets, and what assays validate these interactions?

  • Experimental Design :

  • Target Identification : Screen against kinase libraries (e.g., EGFR, BRAF) using fluorescence polarization .
  • Binding Assays : Perform SPR (surface plasmon resonance) to measure KD_D values (nM–μM range).
    • Case Study : Observed IC50_{50} = 12 μM for EGFR inhibition, suggesting potential as a lead compound .

Q. How should researchers address discrepancies in reported physicochemical data (e.g., melting points, solubility)?

  • Resolution Strategy :

  • Reproducibility Checks : Validate purity via independent methods (e.g., DSC for melting point).
  • Meta-Analysis : Compare data from PubChem, NIST, and peer-reviewed crystallography studies .
    • Example : Reported melting points vary (145–152°C) due to polymorphic forms or solvent residues .

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